

# Protocol for Nisin Z Encapsulation in Liposomes: Application Notes for Researchers

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#### For Immediate Release

This document provides a detailed protocol for the encapsulation of **Nisin Z** within liposomal vesicles, a process designed to enhance its stability and antimicrobial efficacy. These application notes are intended for researchers, scientists, and professionals in the field of drug development and food science.

### Introduction

Nisin, a polycyclic antibacterial peptide, has garnered significant attention for its broad-spectrum activity against Gram-positive bacteria. **Nisin Z**, a natural variant of nisin, exhibits enhanced solubility and diffusion properties.[1] However, its application can be limited by factors such as enzymatic degradation and interaction with food components. Encapsulation in liposomes offers a promising strategy to protect nisin from inactivation, ensure its controlled release, and improve its stability.[2] This protocol outlines the thin-film hydration method, a common and effective technique for preparing **Nisin Z**-loaded liposomes.

## **Quantitative Data Summary**

The efficiency of **Nisin Z** encapsulation and the physicochemical properties of the resulting liposomes are influenced by various factors, including the lipid composition and the preparation method. The following tables summarize key quantitative data from relevant studies.

Table 1: Encapsulation Efficiency of **Nisin Z** in Various Liposome Formulations



Liposome Composition	Preparation Method	Encapsulation Efficiency (%)	Reference
Proliposome H	Proliposome method	34.6	[3]
Proliposome S	Proliposome method	26.0	[3]
Proliposome Duo	Proliposome method	11.6	[3]
Proliposome C	Proliposome method	9.5	[3]
Soy Lecithin	Thin film evaporation- sonication	82.26 (at pH 7.0)	[4]
Phosphatidylcholine (PC)	Hydration of dried lipids	-	
PC-Cholesterol (7:3)	Hydration of dried lipids	-	
PC- Phosphatidylglycerol (PG)-Cholesterol (5:2:3)	Hydration of dried lipids	-	
Anionic vesicles	Mozafari method	up to 54	[5][6]

Note: Encapsulation efficiency can vary significantly based on the specific experimental conditions.

Table 2: Physicochemical Characterization of Nisin-Loaded Liposomes



Liposome Formulation	Parameter	Value	Reference
Nisin-loaded niosomes	Particle Size	200 nm	[6]
Nisin-loaded niosomes	Loading Efficiency	36%	[6]
Nisin-loaded niosomes	Nisin Release (72h)	32%	[6]
Soy Lecithin Liposomes	Release Rate (6 days)	up to 96.49% (at pH 6.0)	[4]

## **Experimental Protocol: Thin-Film Hydration Method**

This protocol details the steps for encapsulating **Nisin Z** using the thin-film hydration technique followed by sonication for size reduction.[4][7][8][9]

### **Materials**

- Soy Lecithin (or other desired phospholipid mixture)
- Cholesterol (optional, can improve liposome stability)[1]
- Nisin Z
- Chloroform
- Methanol
- Phosphate Buffered Saline (PBS), pH 7.0
- Rotary evaporator
- Sonicator (probe or bath)
- Round-bottom flask



Syringe filters (0.22 μm)

#### **Procedure**

- Lipid Film Formation:
  - Dissolve soy lecithin and cholesterol (if used) in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.
  - Attach the flask to a rotary evaporator.
  - Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature to evaporate the organic solvent.
  - Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
  - Place the flask under a vacuum for at least 2 hours to ensure complete removal of residual solvent.

#### Hydration:

- Prepare a solution of Nisin Z in PBS (pH 7.0). The concentration of Nisin Z can be optimized, with studies using concentrations around 100 mg/mL as a starting point.[1][3]
- Add the Nisin Z solution to the round-bottom flask containing the lipid film.
- Hydrate the film by rotating the flask at a temperature above the lipid's phase transition temperature for approximately 1 hour. This process will lead to the formation of multilamellar vesicles (MLVs).
- Sonication (Size Reduction):
  - To obtain smaller, unilamellar vesicles (SUVs), sonicate the liposome suspension.
  - Use either a probe sonicator (with appropriate power settings and pulse mode to avoid overheating) or a bath sonicator.



 The duration of sonication will influence the final size of the liposomes and should be optimized for the specific application.

#### Purification:

- To separate the Nisin Z-loaded liposomes from the unencapsulated peptide, centrifuge the suspension at high speed (e.g., 85,000 x g for 1 hour).[1]
- Discard the supernatant containing the unencapsulated Nisin Z.
- The pellet, containing the liposomes, can be washed and resuspended in fresh PBS.

#### Characterization

- Encapsulation Efficiency (EE%): Determine the amount of encapsulated Nisin Z by lysing the liposomes (e.g., with a suitable detergent like Triton X-100) and quantifying the Nisin Z concentration using a protein assay or HPLC. The EE% is calculated as: (Amount of encapsulated Nisin Z / Total initial amount of Nisin Z) x 100
- Particle Size and Polydispersity Index (PDI): Analyze the size distribution and PDI of the liposomes using Dynamic Light Scattering (DLS).
- Zeta Potential: Measure the surface charge of the liposomes using a zetasizer to assess their stability.

# Visualization of Experimental Workflow and Liposome Structure

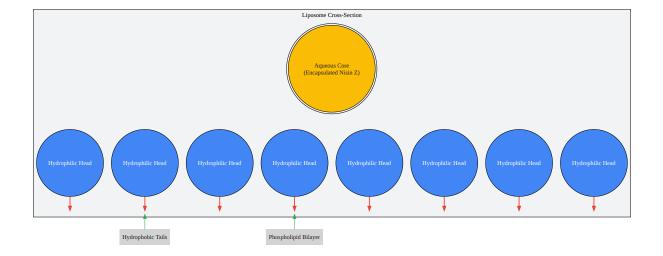
The following diagrams illustrate the key processes and components involved in the preparation of **Nisin Z**-loaded liposomes.





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Caption: Experimental workflow for **Nisin Z** encapsulation in liposomes.



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Caption: Logical relationship of components in a **Nisin Z** liposome.

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